6-(Cycloheptylamino)pyridazin-3-ol
Overview
Description
6-(Cycloheptylamino)pyridazin-3-ol is a useful research compound. Its molecular formula is C11H17N3O and its molecular weight is 207.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been found to exhibit a wide range of pharmacological activities .
Mode of Action
It’s known that some pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been found to influence a variety of biological processes .
Pharmacokinetics
Pyridazinone derivatives are known for their diverse pharmacological activities, suggesting they have favorable pharmacokinetic properties .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities .
Action Environment
Some pyridazinone derivatives have been found to be efficient inhibitors of corrosion of mild steel in acidic solution , suggesting that they may be stable under various environmental conditions.
Biochemical Analysis
Biochemical Properties
6-(Cycloheptylamino)pyridazin-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, pyridazine derivatives, including this compound, have been shown to interact with enzymes such as monoamine oxidase and tyrosine kinase, influencing their activity. These interactions can lead to enzyme inhibition or activation, affecting various biochemical pathways .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, pyridazine derivatives have been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to specific enzymes and proteins, leading to changes in their conformation and activity. This compound can act as an enzyme inhibitor or activator, depending on the target enzyme. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that pyridazine derivatives can undergo degradation under certain conditions, affecting their long-term effects on cellular function. In vitro and in vivo studies have demonstrated that the compound’s activity can decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, pyridazine derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence biochemical processes. The compound’s effects on metabolic flux and metabolite levels have been studied to understand its role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its effects. Studies have shown that pyridazine derivatives can be distributed to various organs, including the liver, kidneys, and brain .
Properties
IUPAC Name |
3-(cycloheptylamino)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c15-11-8-7-10(13-14-11)12-9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDDDQXGVWKROT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=NNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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